molecular formula C10H10O3 B8774496 1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-5-methyl-

1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-5-methyl-

Cat. No. B8774496
M. Wt: 178.18 g/mol
InChI Key: HJYKWJVSSZPKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-5-methyl- is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-5-methyl-

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

5-methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

InChI

InChI=1S/C10H10O3/c1-7-8(6-11)2-3-9-10(7)13-5-4-12-9/h2-3,6H,4-5H2,1H3

InChI Key

HJYKWJVSSZPKIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OCCO2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N,N,N′-trimethylethylenediamine (3.3 g, 32.3 mmol) in THF (100 mL) at −15° C. was dropwise added n-BuLi (19.2 mL, 30.5 mmol, 1.6 M in THF). After stirring at −15° C. for 15 minutes, a solution of solution of 1,4-benzodioxane-6-aldehyde (5.0 g, 30.5 mmol) in THF (10 mL). After 20 minutes, another batch of n-BuLi (5 mL, 3.1 mmol, 1.6 M in THF) was added and stirred for 3 h. The resulting solution was cooled down to −72° C. and the mixture was treated with MeI (25.9 g, 182.5 mmol) slowly. After stirring at −72° C. for 3 h, the mixture was diluted with HCl solution (1M in water). The aqueous layer was extracted several times with diethyl ether. The organic fractions were combined, concentrated and purified with column chromatography (silica, 5-40% ethyl acetate in hexane) to provide the title compound as an off-white compound (1.0 g, 18%): %): MS (ES) m/z 179 (M+H)+.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
25.9 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

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